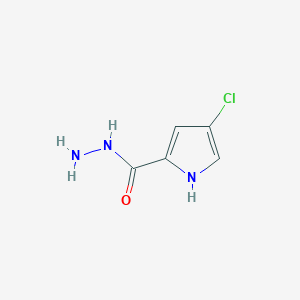

4-chloro-1H-pyrrole-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pH, and using industrial-grade reagents to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-chloro-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.

Reduction: Reducing agents can be used to convert the compound into its amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Synthesis of 4-Chloro-1H-Pyrrole-2-Carbohydrazide

The synthesis of this compound typically involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with hydrazine hydrate. This process can be performed under reflux conditions to yield the desired carbohydrazide derivative. The synthesis can be summarized as follows:

-

Reagents :

- 4-Chloro-1H-pyrrole-2-carboxylic acid

- Hydrazine hydrate

- Solvent: Ethanol or methanol

-

Procedure :

- Dissolve the 4-chloro-1H-pyrrole-2-carboxylic acid in ethanol.

- Add hydrazine hydrate dropwise while heating under reflux for several hours.

- Upon completion, cool the mixture and precipitate the product through filtration.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various pyrrole derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like Isoniazid in antimycobacterial assays .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Activity Type | Target Microorganisms | Reference |

|---|---|---|---|

| GS4 | Antimycobacterial | Mycobacterium tuberculosis | |

| GS2 | Antimycobacterial | Mycobacterium tuberculosis | |

| GS3 | Antimycobacterial | Mycobacterium tuberculosis |

Anticancer Potential

The anticancer activity of pyrrole-based compounds has been extensively studied, with promising results against various cancer cell lines. For instance, compounds derived from pyrrole have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | <10 | |

| Compound B | Liver Cancer | <15 | |

| Compound C | Epithelial Cancer | <20 |

Drug Development

This compound serves as a lead compound for developing new drugs targeting various diseases, including tuberculosis and cancer. The incorporation of electron-withdrawing groups at specific positions on the pyrrole ring has been shown to enhance biological activity, making these derivatives suitable candidates for further optimization in drug design .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between pyrrole derivatives and their biological targets. These studies indicate that structural modifications can significantly influence binding affinity and specificity towards target proteins involved in disease pathways .

作用機序

The mechanism of action of 4-chloro-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target .

類似化合物との比較

Similar Compounds

4-chloro-1H-pyrrole-2-carboxylic acid: This compound is structurally similar but lacks the hydrazide group.

Pyrrolidine: A saturated analog of pyrrole, commonly used in drug discovery.

Indole derivatives: These compounds share a similar heterocyclic structure and are widely studied for their biological activities.

Uniqueness

4-chloro-1H-pyrrole-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

4-Chloro-1H-pyrrole-2-carbohydrazide is a pyrrole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, structure-activity relationships, and its implications in therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with hydrazine hydrate. This method has been shown to yield high purity and good yields of the target compound. The synthetic route can be summarized as follows:

- Starting Material : 4-Chloro-1H-pyrrole-2-carboxylic acid.

- Reagent : Hydrazine hydrate.

- Reaction Conditions : Reflux in ethanol for several hours.

- Purification : Crystallization from suitable solvents.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of derivatives of pyrrole-2-carbohydrazide, including this compound. The compound was evaluated against Mycobacterium tuberculosis, demonstrating significant activity comparable to established treatments like Isoniazid.

| Compound | MIC (μg/mL) | Activity Comparison |

|---|---|---|

| GS4 (this compound) | <0.5 | Comparable to Isoniazid |

| GS2 | 1.0 | Moderate |

| GS3 | 2.0 | Moderate |

| GS5 | 3.0 | Low |

The structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity, suggesting a direct correlation between electronic properties and antimycobacterial efficacy .

Cytotoxicity and Safety Profile

In addition to its antimycobacterial activity, the cytotoxicity of this compound was assessed using various cancer cell lines. The compound exhibited low cytotoxicity with IC50 values greater than 64 μg/mL, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrole derivatives suggests that modifications on the pyrrole ring significantly influence biological activity. For instance:

- Substituents : Electron-withdrawing groups at the para position enhance potency against M. tuberculosis.

- Hydrophobic Interactions : The presence of bulky substituents may improve binding affinity to target enzymes involved in mycolic acid biosynthesis.

Case Study 1: Antimycobacterial Screening

A recent study evaluated a series of pyrrole derivatives, including this compound, for their antimycobacterial properties using microdilution methods. The results demonstrated that compounds with halogen substitutions showed enhanced activity against drug-resistant strains of M. tuberculosis .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinities of this compound with key enzymes in M. tuberculosis. The docking scores indicated strong interactions with enoyl-acyl carrier protein reductase, suggesting a mechanism by which the compound exerts its antimycobacterial effects .

特性

IUPAC Name |

4-chloro-1H-pyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPNMNXTRKZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。